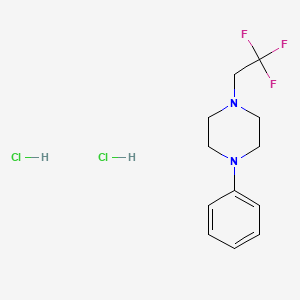

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

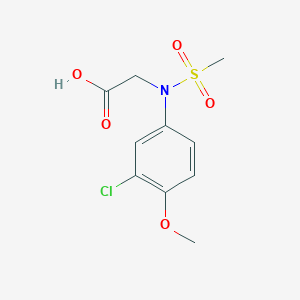

“1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is a white to yellow solid and is not intended for human or veterinary use, but for research purposes.

Synthesis Analysis

While specific synthesis methods for “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” were not found, general methods for the synthesis of piperazine derivatives have been reported. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” is 317.18 . The monoisotopic mass is 316.072083 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride” include a molecular weight of 317.18 , and it appears as a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

1,2,4-Triazine derivatives bearing the piperazine moiety, similar in structure to the specified compound, have been synthesized and investigated for their antitumor activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, highlighting the potential of piperazine derivatives in cancer research. The activity was evaluated using various methods such as the XTT method, BrdU method, and flow cytometric analysis, with some derivatives comparing favorably to cisplatin, a known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Drug Synthesis

Compounds related to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride have been key intermediates in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol. These processes often involve catalyzed reactions, such as rhodium-catalyzed hydroformylation, highlighting the compound's utility in complex pharmaceutical synthesis endeavors and its contribution to the development of medications with central nervous system activity (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Insecticide Design

Exploration into the piperazine scaffold for new insecticides has been undertaken with compounds like 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP). This research indicates the scaffold's potential in developing novel insecticidal agents that exhibit growth-inhibiting and larvicidal activities against agricultural pests such as the armyworm, showcasing an innovative approach to pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).

Hypolipidemic Activity

Piperazine derivatives have also shown significant hypolipidemic activity, with some compounds demonstrating potent efficacy in lowering serum lipid levels in animal models. This suggests their potential utility in treating hyperlipidemia, contributing valuable insights into the design of new therapeutic agents for managing cholesterol and triglyceride levels (Ashton, Ashford, Loveless, Riddell, Salmon, & Stevenson, 1984).

Serotonin Receptor Agonism

Research on compounds structurally related to 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride has demonstrated their potential as serotonin receptor agonists. Such compounds have been investigated for their effects on serotonin binding and turnover in the brain, highlighting the role of piperazine derivatives in modulating neurotransmitter systems and their potential therapeutic applications in neuropsychiatric disorders (Fuller, Snoddy, Mason, & Molloy, 1978).

Wirkmechanismus

Target of Action

The primary target of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is the GABA receptor . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Pharmacokinetics

The ADME properties of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride Piperazine compounds, in general, are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

The molecular and cellular effects of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride are primarily related to its action on the GABA receptors. By acting as a GABA receptor agonist, it can cause flaccid paralysis of the worm, allowing the host body to easily remove or expel the invading organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride . For instance, its storage temperature should be at room temperature in an inert atmosphere . These conditions help maintain the stability and efficacy of the compound.

Eigenschaften

IUPAC Name |

1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJLPRQTKFDNRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

![N-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]prop-2-enamide](/img/structure/B2636893.png)

![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)

![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)